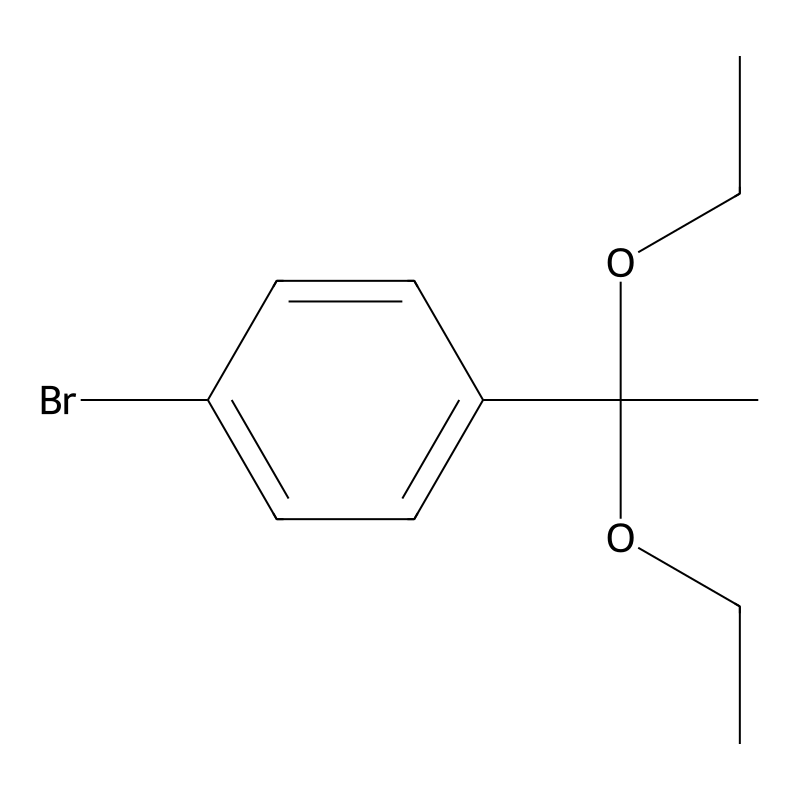

1-Bromo-4-(1,1-diethoxyethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Medicinal Chemistry

Field: Organic chemistry and drug discovery.

Summary: Researchers utilize 1-Bromo-4-(1,1-diethoxyethyl)benzene as a building block in the synthesis of various organic compounds, including pharmaceuticals.

Methods: The compound can be synthesized through bromination of the corresponding ethoxy-substituted benzene precursor. Subsequent reactions involve coupling with other functional groups to create more complex molecules.

Results: Successful synthesis leads to novel drug candidates or intermediates for further investigation.

Fluorinated Compounds for Materials Science

Field: Materials chemistry and polymer science.

Summary: Scientists incorporate 1-Bromo-4-(1,1-diethoxyethyl)benzene into fluorinated polymers or materials due to its unique properties.

Methods: The compound can be used as a monomer in polymerization reactions, leading to fluorinated polymers with improved chemical resistance, thermal stability, and hydrophobicity.

Results: Enhanced materials suitable for applications such as coatings, membranes, or electronic devices.

Fluorine-Containing Reagents in Organic Transformations

Field: Synthetic organic chemistry.

Summary: Researchers employ 1-Bromo-4-(1,1-diethoxyethyl)benzene as a source of fluorine atoms in various reactions.

Methods: The compound can undergo substitution reactions (e.g., nucleophilic aromatic substitution) to introduce fluorine atoms into other molecules.

Fluorinated Building Blocks for Agrochemicals

Field: Agricultural chemistry.

Summary: Agrochemists use 1-Bromo-4-(1,1-diethoxyethyl)benzene as a starting material for designing new pesticides or herbicides.

Methods: Incorporation of the compound into larger structures allows modification of biological activity.

Fluorinated Ligands in Coordination Chemistry

Field: Inorganic chemistry and catalysis.

Summary: Researchers explore 1-Bromo-4-(1,1-diethoxyethyl)benzene derivatives as ligands for transition metal complexes.

Methods: The compound can be functionalized with specific groups (e.g., phosphines) to form chelating ligands.

Results: Enhanced catalysts for various reactions, such as cross-coupling or asymmetric synthesis.

Fluorinated Compounds in Imaging Agents

Field: Biochemistry and medical imaging.

Summary: Scientists investigate 1-Bromo-4-(1,1-diethoxyethyl)benzene derivatives as potential fluorine-18 (^18F) radiotracers for positron emission tomography (PET).

Methods: Incorporation of ^18F into the compound allows visualization of specific biological processes in vivo.

Results: Improved PET imaging agents for diagnosing diseases or studying metabolic pathways.

1-Bromo-4-(1,1-diethoxyethyl)benzene is an organic compound characterized by the molecular formula . This compound features a bromine atom attached to a benzene ring, which is also substituted with a 1,1-diethoxyethyl group. The presence of the bromine atom and the diethoxyethyl substituent contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

- Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under certain conditions, making it useful for further functionalization.

- Nucleophilic Substitution: The diethoxyethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

- Reduction Reactions: The bromine can be reduced to form corresponding ethylbenzene derivatives using reducing agents like lithium aluminum hydride or palladium-catalyzed hydrogenation.

These reactions are essential for synthesizing more complex molecules in organic synthesis.

Research on the biological activity of 1-Bromo-4-(1,1-diethoxyethyl)benzene indicates that brominated compounds often exhibit significant biological properties. Brominated aromatic compounds can interact with biological systems through several mechanisms:

- Enzyme Interaction: This compound may act as a substrate for cytochrome P450 enzymes, which are crucial in drug metabolism.

- Cell Signaling Modulation: It can influence cellular signaling pathways by interacting with receptor proteins or modifying enzyme activity.

- Toxicity Considerations: Like many halogenated compounds, it may exhibit cytotoxic effects at high concentrations, necessitating careful evaluation in biological studies.

The synthesis of 1-Bromo-4-(1,1-diethoxyethyl)benzene typically involves several steps:

- Formation of the 1,1-Diethoxyethyl Group: This can be achieved through the reaction of ethyl alcohol with an appropriate alkylating agent.

- Bromination: The compound is then subjected to bromination using bromine or N-bromosuccinimide in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom onto the benzene ring.

- Purification: The final product is purified using techniques such as distillation or chromatography to isolate the desired compound from by-products.

Optimizing reaction conditions is crucial for maximizing yield and purity.

1-Bromo-4-(1,1-diethoxyethyl)benzene has various applications:

- Pharmaceuticals: As a building block in the synthesis of pharmaceuticals due to its reactivity and ability to introduce functional groups.

- Material Science: It can be used in the development of polymers or as a precursor for advanced materials.

- Research: Utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 1-Bromo-4-(1,1-diethoxyethyl)benzene focus on its reactivity with biological macromolecules:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its potential pharmacological effects.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized by cytochrome P450 enzymes helps predict its behavior in biological systems.

These studies are essential for assessing safety and efficacy in potential applications.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-Bromo-4-(1,1-diethoxyethyl)benzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-(dimethoxymethyl)benzene | Contains dimethoxymethyl instead of diethoxyethyl | |

| 4-Bromo-3-methylbenzene | A simpler brominated aromatic compound | |

| 2-Bromo-4-(diethoxymethyl)benzene | Similar diethoxy group but different substitution | |

| 3-Bromo-4-(bromomethyl)benzene | Contains two bromine substituents |

Uniqueness

The uniqueness of 1-Bromo-4-(1,1-diethoxyethyl)benzene lies in its specific combination of a brominated benzene structure with a diethoxyethyl group. This combination allows for diverse reactivity patterns not typically found in simpler or more common brominated compounds. Its potential applications in pharmaceuticals and materials science further enhance its significance within this class of compounds.